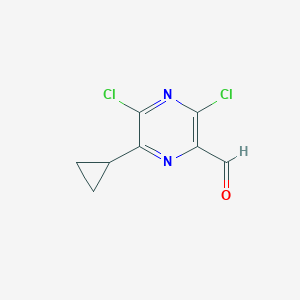

3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde

Description

3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde is a pyrazine derivative featuring a carbaldehyde group at position 2, chlorine atoms at positions 3 and 5, and a cyclopropyl substituent at position 5. Pyrazines are nitrogen-containing heterocyclic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The carbaldehyde group (-CHO) offers reactivity for further functionalization, while the electron-withdrawing chlorine atoms and bulky cyclopropyl group influence electronic and steric properties.

Properties

Molecular Formula |

C8H6Cl2N2O |

|---|---|

Molecular Weight |

217.05 g/mol |

IUPAC Name |

3,5-dichloro-6-cyclopropylpyrazine-2-carbaldehyde |

InChI |

InChI=1S/C8H6Cl2N2O/c9-7-5(3-13)11-6(4-1-2-4)8(10)12-7/h3-4H,1-2H2 |

InChI Key |

OJHKSOUYSMLXPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=C(N=C2Cl)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde typically involves the reaction of 3,5-dichloropyrazine with cyclopropylmagnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

Oxidation: 3,5-Dichloro-6-cyclopropylpyrazine-2-carboxylic acid.

Reduction: 3,5-Dichloro-6-cyclopropylpyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms and cyclopropyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde with key analogs, emphasizing structural features, functional groups, and similarity metrics derived from computational analyses:

¹ Molecular formula inferred from structural analogs and substitution patterns.

Key Observations:

Substituent Effects :

- The cyclopropyl group in the target compound introduces steric bulk compared to smaller substituents like ethyl or methyl in analogs (e.g., 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid). This may hinder interactions in biological systems or alter solubility .

- Chlorine positioning (3,5 vs. 3,6) impacts electronic distribution. For example, 3,6-Dichloropyrazine-2-carbaldehyde (similarity score 0.83) has a distinct dipole moment compared to the target compound .

Functional Group Reactivity :

- The carbaldehyde group enables nucleophilic addition or condensation reactions, contrasting with the carboxylic acid or carboxamide groups in analogs. This makes the target compound more reactive in synthetic pathways .

- Carboxamide derivatives (e.g., 3,5-Dichloropyrazine-2-carboxamide) exhibit hydrogen-bonding capabilities, which are absent in the carbaldehyde-containing compounds .

Synthetic Pathways: describes a general method for synthesizing benzylidene-thiazolopyrimidine derivatives using aromatic aldehydes, chloroacetic acid, and sodium acetate. Chlorination and substitution reactions (e.g., in ’s quinazoline derivatives) suggest plausible routes for introducing chlorine and cyclopropyl groups to pyrazine scaffolds .

Potential Applications: Pyrazine derivatives with chloro and carbaldehyde groups are intermediates in agrochemicals (e.g., triazine herbicides in ). The target compound’s structural motifs align with pesticidal precursors, though direct evidence is lacking .

Research Findings and Data

Table 2: Comparative Physicochemical Properties (Inferred)

| Property | Target Compound | 3,6-Dichloropyrazine-2-carbaldehyde | 3,5-Dichloropyrazine-2-carboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 233.06 | 191.00 | 207.01 |

| LogP (Lipophilicity) | ~2.5 (estimated) | 1.8 | 1.2 |

| Solubility (mg/mL) | Low (cyclopropyl hindrance) | Moderate | High (amide polarity) |

| Reactivity | High (aldehyde) | High (aldehyde) | Low (amide) |

Biological Activity

3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H7Cl2N3O

- Molecular Weight : 232.06 g/mol

- IUPAC Name : 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde

- CAS Number : 1935107-83-7

Biological Activity Overview

Research indicates that 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde exhibits various biological activities, including:

- Antimicrobial Activity : Effective against a range of bacterial strains.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of chlorine and cyclopropyl groups enhances its lipophilicity and facilitates binding to enzyme active sites, leading to inhibition or modulation of biological pathways.

Key Mechanisms:

- Enzyme Inhibition : Interacts with enzymes such as kinases and phosphatases, disrupting their normal function.

- Cell Signaling Modulation : Affects pathways like apoptosis and cell proliferation through receptor binding.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | |

| Anticancer | HeLa cells | 8.0 | |

| Enzyme Inhibition | Protein Kinase A | 15.0 |

Case Studies

Several case studies highlight the effectiveness of 3,5-Dichloro-6-cyclopropylpyrazine-2-carbaldehyde in various applications:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-negative bacteria.

- Findings : The compound showed significant inhibition at concentrations below 20 µM, suggesting potential for development as an antimicrobial agent.

-

Case Study on Anticancer Activity :

- Objective : Assess cytotoxic effects on breast cancer cell lines.

- Findings : Demonstrated a dose-dependent reduction in cell viability with an IC50 of 8 µM, indicating strong potential for therapeutic use.

-

Case Study on Enzyme Targeting :

- Objective : Investigate the inhibition of Protein Kinase A.

- Findings : The compound inhibited enzyme activity significantly at low concentrations, providing insights into its mechanism as a potential drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.